

# A Comparative Analysis of Solganal (Aurothioglucose) and Modern Therapies for Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Solganal |           |
| Cat. No.:            | B1241724 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical analysis of patient outcomes with **Solganal** (aurothioglucose), a historical gold-based therapy for rheumatoid arthritis (RA). Due to its discontinuation and the evolution of clinical trial standards, a direct head-to-head comparison with modern therapies is not available. This document synthesizes the available historical data for **Solganal** and contrasts it with the robust clinical trial results for current standard-of-care treatments, methotrexate and adalimumab.

# **Executive Summary**

**Solganal**, an injectable gold salt, was a cornerstone of rheumatoid arthritis therapy for several decades.[1][2][3] Its use declined due to a significant side effect profile and the emergence of more effective and safer alternatives.[1][2] While it demonstrated efficacy in a portion of patients, modern treatments like methotrexate and the biologic agent adalimumab offer superior and more consistent outcomes with better-understood mechanisms of action. This guide presents the available data to offer a comparative perspective for research and development professionals.

## **Data Presentation: Patient Outcomes**







The following tables summarize the available quantitative data for **Solganal** and its modern comparators. It is crucial to note that this data is not derived from direct head-to-head clinical trials and should be interpreted with caution.

Table 1: Comparison of Efficacy in Rheumatoid Arthritis



| Treatment                            | ACR20<br>Response<br>Rate                                                                                                                                                                                                            | ACR50<br>Response<br>Rate                                   | ACR70<br>Response<br>Rate                                   | Notes                                                                       |
|--------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------|-------------------------------------------------------------|-----------------------------------------------------------------------------|
| Solganal<br>(Aurothioglucose<br>)    | Data not typically reported in this format. Clinical response was often described as "good" in a percentage of patients. One study noted a "good" clinical response in 60% of patients who were intolerant to another gold salt. [4] | Not Available                                               | Not Available                                               | Efficacy data is from older trials with less standardized outcome measures. |
| Methotrexate                         | Significant improvement in clinical variables. [5] In one study, 71% of patients showed "marked improvement" in joint pain/tenderness. [5]                                                                                           | Not Available in direct comparison format in older studies. | Not Available in direct comparison format in older studies. | Considered the<br>anchor drug for<br>RA treatment.[6]                       |
| Adalimumab<br>(with<br>Methotrexate) | 52.8% at 24<br>weeks[7]                                                                                                                                                                                                              | 28.9% at 24<br>weeks[7]                                     | 14.8% at 24<br>weeks[7]                                     | Data from a<br>double-blind,<br>placebo-<br>controlled trial.               |
| Adalimumab<br>(Monotherapy)          | 35% absolute risk difference                                                                                                                                                                                                         | 32% absolute risk difference                                | 19% absolute risk difference                                | Data from a<br>Cochrane                                                     |



vs. placebo at 52 vs. placebo at 52 vs. placebo at 52 systematic weeks[8] weeks[8] weeks[8] review.

Table 2: Comparison of Tolerability and Discontinuation Rates

| Treatment                     | Common Adverse<br>Events                                             | Discontinuation Rate due to Adverse Events                                                                                                                 | Discontinuation<br>Rate due to Lack of<br>Efficacy         |
|-------------------------------|----------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------|
| Solganal<br>(Aurothioglucose) | Dermatitis, stomatitis,<br>proteinuria, blood<br>dyscrasias.[9]      | A significant reason<br>for discontinuation. In<br>one study comparing<br>it to auranofin,<br>adverse reactions<br>were the main reason<br>for dropout.[9] | Less common than discontinuation due to adverse events.[9] |
| Methotrexate                  | Nausea, hair loss,<br>fatigue, liver enzyme<br>elevation.[10]        | 19% in one comparative study with a gold salt.[10]                                                                                                         | 7% in a 5-year prospective study.[5]                       |
| Adalimumab                    | Injection site reactions, upper respiratory infections, headache.[7] | 2.8% in one 24-week<br>study.[7]                                                                                                                           | Not significantly different from placebo in some studies.  |

## **Mechanism of Action**

The precise mechanism of action for **Solganal** is not fully understood. It is believed to exert its anti-inflammatory effects by modulating the function of immune cells, particularly macrophages and T-cells, and inhibiting the production of inflammatory cytokines.[11]





Click to download full resolution via product page

Caption: Proposed mechanism of action for **Solganal** in rheumatoid arthritis.

# **Experimental Protocols**

Detailed experimental protocols for the older **Solganal** trials are not readily available in modern databases. However, the general approach involved intramuscular injections of aurothioglucose, often with a test dose followed by weekly and then maintenance doses.[12]

Modern clinical trials for drugs like methotrexate and adalimumab follow rigorous, standardized protocols. A typical workflow is illustrated below.





Click to download full resolution via product page

Caption: A generalized workflow for a modern rheumatoid arthritis clinical trial.



### Conclusion

While **Solganal** represented a significant therapeutic option for rheumatoid arthritis in its time, the landscape of RA treatment has evolved dramatically. The development of targeted therapies like methotrexate and biologics such as adalimumab has led to substantial improvements in patient outcomes, with more predictable efficacy and manageable safety profiles. The data presented in this guide, though limited by the historical context of **Solganal**'s use, underscores the progress made in the field and provides a valuable benchmark for ongoing research and development in rheumatology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Gold injections: Can they treat rheumatoid arthritis? [medicalnewstoday.com]
- 2. Treating Rheumatoid Arthritis with Gold: What You Need to Know [healthline.com]
- 3. Gold-based therapy: From past to present PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurothioglucose in rheumatoid arthritis. Outcome of treatment in patients intolerant of sodium aurothiomalate PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methotrexate in rheumatoid arthritis. A five-year prospective multicenter study PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clinexprheumatol.org [clinexprheumatol.org]
- 7. Adalimumab, a fully human anti tumor necrosis factor-alpha monoclonal antibody, and concomitant standard antirheumatic therapy for the treatment of rheumatoid arthritis: results of STAR (Safety Trial of Adalimumab in Rheumatoid Arthritis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adalimumab for treating rheumatoid arthritis PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of auranofin and aurothioglucose in the treatment of rheumatoid arthritis: a single blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative study of intramuscular gold and methotrexate in a rheumatoid arthritis population from a socially deprived area PubMed [pubmed.ncbi.nlm.nih.gov]



- 11. What is Aurothioglucose used for? [synapse.patsnap.com]
- 12. drugs.com [drugs.com]
- To cite this document: BenchChem. [A Comparative Analysis of Solganal (Aurothioglucose) and Modern Therapies for Rheumatoid Arthritis]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b1241724#statistical-analysis-of-patient-outcomes-with-solganal]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com